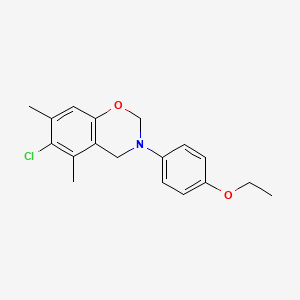![molecular formula C12H18N2O5S B5516122 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multistep reactions, as demonstrated in the work by Bagley et al. (2005), where dimethyl sulfomycinamate, a compound within the same chemical family, was synthesized through a complex 13-step process using the Bohlmann-Rahtz heteroannulation method (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, like those containing the 3,4-dimethoxyphenyl moiety, has been established through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectroscopy. Ghorab et al. (2016) detailed these techniques in their synthesis of novel sulfonamides, showcasing the structural complexity and diversity achievable within this class of compounds (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Chemical Reactions and Properties
Sulfonamide compounds exhibit a wide range of chemical reactions and properties. For instance, Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, shedding light on the reactivity and potential applications of these compounds in analytical chemistry (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds can vary widely depending on their specific structures. Nikonov et al. (2021) synthesized a benzoxazasilole derivative and characterized it using NMR and IR spectroscopy, as well as X-ray diffraction, providing valuable data on the compound's physical state, stability, and intermolecular interactions (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Properties Analysis
The chemical properties of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N1,N2-dimethylglycinamide and related compounds are highlighted through their reactions and the formation of various products. Mailyan et al. (2009) provided insights into the oxidative reactivity of tosylamides and iodylarenes, illustrating the complex chemistry and potential utility of sulfonamide derivatives in synthetic organic chemistry (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009).
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Studies
- Watanabe et al. (2010) explored the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, finding that base-induced decomposition of these compounds in DMSO produces light with specific wavelengths (Watanabe et al., 2010).
Synthesis of Antibiotic Derivatives
- Bagley et al. (2005) reported the synthesis of dimethyl sulfomycinamate, related to the sulfomycin family of thiopeptide antibiotics, through a multistep process (Bagley et al., 2005).
Fluorescent Molecular Probes
- Diwu et al. (1997) developed new fluorescent solvatochromic dyes using compounds with sulfonyl groups, which show strong solvent-dependent fluorescence useful in biological studies (Diwu et al., 1997).
In Vivo Toxicity Study
- Galvao et al. (2014) demonstrated that dimethyl sulfoxide (DMSO), a solvent used for various compounds including sulfonamides, can induce retinal apoptosis in vivo at low concentrations, highlighting the importance of solvent choice in drug delivery studies (Galvao et al., 2014).
Protein Modification Reagents
- Horton and Tucker (1970) prepared water-soluble reagents by converting certain halides into dimethyl sulfonium salts, which selectively modify amino acids like tryptophan and cysteine (Horton & Tucker, 1970).
Cancer Research
- Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, demonstrating in vitro anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2 (Ghorab et al., 2016).
Eigenschaften
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(2)20(16,17)9-5-6-10(18-3)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUDZQJGKGHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)
![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![5,6-dimethyl-4-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5516062.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)


![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5516108.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)
![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)